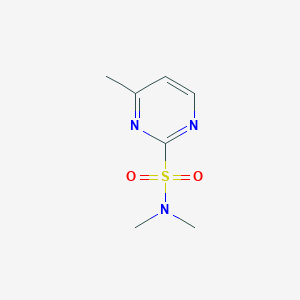

N,N,4-trimethylpyrimidine-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

N,N,4-trimethylpyrimidine-2-sulfonamide |

InChI |

InChI=1S/C7H11N3O2S/c1-6-4-5-8-7(9-6)13(11,12)10(2)3/h4-5H,1-3H3 |

InChI Key |

WMTBPRFTMRBLTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)S(=O)(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Precursor Design and Selection for N,N,4-trimethylpyrimidine-2-sulfonamide Synthesis

The synthesis of the target molecule fundamentally relies on the selection of appropriate precursors that can be efficiently assembled to form the final structure. Two primary retrosynthetic approaches are plausible.

The first approach involves the reaction of a pre-formed pyrimidine (B1678525) precursor, such as 2-amino-4-methylpyrimidine (B85506) , with dimethylsulfonyl chloride . This is a common and direct method for forming N,N-disubstituted sulfonamides from primary amines.

A second major pathway involves building the pyrimidine ring from acyclic precursors. This typically involves the condensation of a guanidine (B92328) derivative with a 1,3-dicarbonyl compound. For the target molecule, this could involve the reaction of a sulfonyl guanidine, specifically N-(dimethylsulfamoyl)guanidine , with a four-carbon building block like acetylacetone (2,4-pentanedione). This cyclocondensation reaction directly establishes the 4-methylpyrimidine-2-sulfonamide (B3262582) core. nih.govcardiff.ac.uk

| Approach | Pyrimidine Precursor | Sulfonamide Precursor | Key Reaction Type |

| Route A | 2-Amino-4-methylpyrimidine | Dimethylsulfonyl chloride | Nucleophilic Substitution |

| Route B | Acetylacetone | N-(Dimethylsulfamoyl)guanidine | Cyclocondensation |

A summary of plausible precursor combinations for the synthesis of N,N,4-trimethylpyrimidine-2-sulfonamide.

Optimized Reaction Conditions and Mechanistic Investigations in Sulfonamide Bond Formation

The formation of the sulfonamide bond is a cornerstone of this synthesis. When reacting 2-amino-4-methylpyrimidine with dimethylsulfonyl chloride, the reaction proceeds via a nucleophilic attack of the exocyclic amino group on the electrophilic sulfur atom of the sulfonyl chloride. This process typically requires a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Key Reaction Parameters:

Base: Pyridine (B92270) or triethylamine (B128534) are commonly used to scavenge HCl.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are preferred to avoid side reactions.

Temperature: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to ensure completion.

The mechanism involves the lone pair of the amino nitrogen attacking the sulfur atom, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion, facilitated by the base, yields the stable sulfonamide product.

Strategies for Pyrimidine Ring Functionalization and Derivatization from the N,N,4-trimethylpyrimidine-2-sulfonamide Scaffold

Once synthesized, the N,N,4-trimethylpyrimidine-2-sulfonamide core can serve as a scaffold for further chemical modification, enabling the creation of a library of related compounds. jocpr.com Functionalization can target the pyrimidine ring itself or the existing substituents.

The N,N,4-trimethylpyrimidine-2-sulfonamide molecule contains two endocyclic (ring) nitrogen atoms. The nitrogen of the sulfonamide group is already fully substituted with two methyl groups and cannot be further alkylated or amidated. However, the ring nitrogens are potential sites for alkylation.

Direct alkylation of the pyrimidine ring can be challenging due to the presence of two nitrogen atoms, which can lead to a mixture of N1 and N3 alkylated products. researchgate.net The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the counter-ion. nih.gov Chelation control, using specific solvents and metal ions, can sometimes be employed to direct alkylation to a specific nitrogen atom in pyrimidine nucleosides. nih.gov

The electronic properties of the substituents on the pyrimidine ring play a crucial role in its reactivity towards further functionalization. csu.edu.au

-SO₂N(CH₃)₂ Group: The dimethylsulfonamide group at the C2 position is strongly electron-withdrawing, which deactivates the pyrimidine ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or halogenation at the C5 position more difficult.

-CH₃ Group: The methyl group at the C4 position is an electron-donating group. It partially counteracts the deactivating effect of the sulfonamide group, making the ring slightly less electron-deficient than an unsubstituted 2-sulfonylpyrimidine. researchgate.net

This interplay of electronic effects dictates the feasibility and outcome of subsequent derivatization attempts. For instance, nucleophilic aromatic substitution, where a leaving group on the ring is displaced by a nucleophile, would be more feasible at positions C4 or C6 due to the electron-withdrawing nature of the ring nitrogens and the C2-sulfonamide group.

Chemo- and Regioselectivity in Pyrimidine-2-sulfonamide (B129813) Formation

Regioselectivity: The synthesis of 2-sulfonamides from 2-aminopyrimidines is inherently regioselective. The reaction occurs specifically at the exocyclic amino group because it is a much stronger nucleophile than the endocyclic ring nitrogens, whose lone pairs are part of the aromatic system. In the alternative synthesis via cyclocondensation, the regiochemistry is predetermined by the structure of the guanidine and 1,3-dicarbonyl precursors.

Chemoselectivity: In a molecule with multiple potential nucleophilic sites, the reaction of an amine with a sulfonyl chloride is highly chemoselective. Sulfonyl chlorides are "hard" electrophiles and react preferentially with "hard" nucleophiles like primary or secondary amines over softer nucleophiles. This allows for the selective formation of the sulfonamide bond even in the presence of other functional groups.

Development of Sustainable and Green Chemistry Approaches in Synthetic Routes

Modern synthetic chemistry emphasizes the use of environmentally benign methods. tandfonline.com Several green chemistry principles can be applied to the synthesis of N,N,4-trimethylpyrimidine-2-sulfonamide.

Alternative Solvents: Traditional syntheses often use volatile organic compounds (VOCs). A facile and environmentally friendly synthesis of sulfonamides has been described using water as a solvent, which simplifies product isolation to mere filtration. rsc.org

Catalysis: The use of catalysts can improve efficiency and reduce waste. For example, a novel method for coupling sulfonamides and alcohols has been developed using a recyclable, magnetite-immobilized nano-Ruthenium catalyst, with water as the only byproduct. acs.org

Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball milling, offer a powerful green alternative. These methods can drive reactions to completion with high efficiency and minimal waste, as demonstrated in the one-pot synthesis of sulfonamides from disulfides. rsc.org

Electrosynthesis: Electrochemical methods provide a different approach to forming sulfonamides, often avoiding harsh chemical oxidants or reagents. chemistryworld.com

| Approach | Description | Advantages |

| Aqueous Synthesis | Using water as the reaction solvent. rsc.org | Reduces VOC use, simplifies workup, non-toxic. |

| Mechanochemistry | Solvent-free synthesis via ball milling. rsc.org | Eliminates bulk solvents, high efficiency, reduces byproducts. |

| Heterogeneous Catalysis | Use of recyclable catalysts like nano-Ru/Fe₃O₄. acs.org | Catalyst can be easily recovered and reused, high selectivity. |

| Electrosynthesis | Using electric current to drive the reaction. chemistryworld.com | Avoids harsh chemical reagents, high degree of control. |

A comparison of potential green chemistry approaches for sulfonamide synthesis.

Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bond vibrations within a molecule. For N,N,4-trimethylpyrimidine-2-sulfonamide, the spectra would be characterized by vibrations of the pyrimidine (B1678525) ring, the sulfonamide group, and the methyl substituents.

The FT-IR spectrum of sulfonamide derivatives typically displays characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear in the regions of 1330-1157 cm⁻¹ and 1125-1330 cm⁻¹, respectively nih.gov. The S-N stretching vibration is anticipated around 931 cm⁻¹ nih.gov. The pyrimidine ring would exhibit C-H stretching vibrations above 3000 cm⁻¹, and C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The methyl groups would show characteristic C-H stretching and bending vibrations.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. It is especially useful for observing the vibrations of the pyrimidine ring and the S-N bond. The symmetric stretching of the sulfonyl group also gives a strong Raman signal.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for N,N,4-trimethylpyrimidine-2-sulfonamide

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Pyrimidine Ring | C-H stretch | 3100-3000 | 3100-3000 |

| C=N, C=C stretch | 1600-1450 | 1600-1450 | |

| Ring breathing | Not prominent | ~1000 | |

| Sulfonamide | S=O asymmetric stretch | 1330-1300 | Weak |

| S=O symmetric stretch | 1160-1140 | Strong | |

| S-N stretch | ~930 | Moderate | |

| Methyl Groups | C-H asymmetric stretch | ~2960 | ~2960 |

| C-H symmetric stretch | ~2870 | ~2870 | |

| C-H asymmetric bend | ~1460 | ~1460 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would provide an unambiguous structural confirmation of N,N,4-trimethylpyrimidine-2-sulfonamide.

The ¹H NMR spectrum of N,N,4-trimethylpyrimidine-2-sulfonamide is expected to show distinct signals for the protons of the pyrimidine ring and the methyl groups. The pyrimidine ring protons, being in an aromatic environment, would appear in the downfield region. Specifically, the proton at the 5-position is expected to be a doublet, and the proton at the 6-position a doublet, with coupling between them. The chemical shifts would be influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl group. The methyl group attached to the pyrimidine ring (at C4) would appear as a singlet in the upfield region, typically around 2.5 ppm. The two methyl groups on the sulfonamide nitrogen would also appear as a singlet, likely at a slightly different chemical shift due to the influence of the sulfonyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for N,N,4-trimethylpyrimidine-2-sulfonamide

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-5 | 7.0 - 7.5 | d |

| Pyrimidine H-6 | 8.5 - 9.0 | d |

| 4-CH₃ | 2.4 - 2.6 | s |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For N,N,4-trimethylpyrimidine-2-sulfonamide, distinct signals are expected for the carbons of the pyrimidine ring and the methyl groups. The pyrimidine carbons would resonate in the aromatic region (typically 110-170 ppm). The carbon bearing the sulfonamide group (C2) would be significantly downfield. The methyl carbons will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for N,N,4-trimethylpyrimidine-2-sulfonamide

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | 160 - 165 |

| Pyrimidine C-4 | 165 - 170 |

| Pyrimidine C-5 | 115 - 120 |

| Pyrimidine C-6 | 155 - 160 |

| 4-CH₃ | 20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the H-5 and H-6 protons of the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹H and ¹³C signals for the pyrimidine CH groups and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for establishing long-range (2-3 bond) correlations. It would show correlations between the 4-CH₃ protons and the pyrimidine carbons C4, C5, and potentially C3 (if applicable in the tautomeric form), and between the N(CH₃)₂ protons and the sulfur atom (indirectly through the nitrogen) and potentially C2 of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would reveal through-space correlations, which can help to determine the spatial proximity of different proton groups, for instance, between the 4-CH₃ protons and the H-5 proton of the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For N,N,4-trimethylpyrimidine-2-sulfonamide (C₇H₁₁N₃O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, with likely cleavages at the S-N bond and fragmentation of the pyrimidine ring.

Table 4: Predicted HRMS Data for N,N,4-trimethylpyrimidine-2-sulfonamide

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 202.0645 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring system in N,N,4-trimethylpyrimidine-2-sulfonamide is the primary chromophore. It is expected to exhibit π → π* transitions, resulting in absorption bands in the UV region. The substitution pattern on the pyrimidine ring will influence the exact position and intensity of these absorption maxima.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all pyrimidine derivatives are strongly fluorescent, the presence of the sulfonamide and methyl groups could influence the quantum yield of fluorescence. If the compound is fluorescent, the emission spectrum would typically be a mirror image of the lowest energy absorption band, with a characteristic Stokes shift (the difference in wavelength between the absorption and emission maxima). The fluorescence properties would be sensitive to the solvent polarity.

Table 5: Predicted Electronic Absorption and Emission Properties for N,N,4-trimethylpyrimidine-2-sulfonamide

| Property | Predicted Value |

|---|---|

| UV-Vis Absorption λmax (nm) | 240 - 280 |

| Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | 5,000 - 15,000 |

| Fluorescence Emission λmax (nm) | Dependent on excitation wavelength and solvent, potentially in the 300-400 nm range |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the atomic arrangement within a crystalline solid. By diffracting a beam of X-rays off a single crystal, researchers can determine bond lengths, bond angles, and torsional angles, revealing the molecule's exact three-dimensional geometry and conformation in the solid state. This data is also crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how molecules pack together in a crystal lattice. researchgate.netacs.org

Currently, specific, publicly available X-ray crystallographic data for N,N,4-trimethylpyrimidine-2-sulfonamide could not be located in the searched scientific literature. However, by examining a closely related, structurally analogous compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, which has been characterized via single-crystal X-ray diffraction, we can illustrate the type of detailed structural information that would be obtained. cardiff.ac.uk

Were a single crystal of N,N,4-trimethylpyrimidine-2-sulfonamide to be analyzed, X-ray diffraction would yield a similar set of precise structural parameters. A data table would be generated containing the unit cell dimensions, atomic coordinates, and key geometric values.

Illustrative Table of Crystallographic Data for a Pyrimidine Sulfonamide Analogue This table presents data for the analogue N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide to demonstrate the typical output of an X-ray crystallography experiment. researchgate.netcardiff.ac.uk

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.0699 (6) |

| b (Å) | 14.7429 (6) |

| c (Å) | 10.5212 (7) |

| β (°) ** | 113.900 (7) |

| Volume (ų) ** | 1428.04 (16) |

| Z | 4 |

| Key Torsion Angle | C7—N1—S1—C1 = -79.0 (2)° |

| Inter-ring Dihedral Angle | 63.07 (7)° |

This information would definitively establish the solid-state conformation of N,N,4-trimethylpyrimidine-2-sulfonamide, showing the relative orientations of the pyrimidine ring, the sulfonamide group, and the N,N-dimethyl substituents.

Chiroptical Spectroscopy (e.g., Circular Dichroism), if Stereoisomers or Chiral Derivatives are Explored

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a substance with left- and right-circularly polarized light. saschirality.org These methods, most notably Circular Dichroism (CD), are uniquely sensitive to the three-dimensional arrangement of atoms in chiral molecules—molecules that are non-superimposable on their mirror images. saschirality.org

The parent compound, N,N,4-trimethylpyrimidine-2-sulfonamide, is achiral. It does not possess any stereogenic centers and has a plane of symmetry, meaning it cannot exist as a pair of enantiomers. Consequently, it will not exhibit a Circular Dichroism signal on its own.

However, chiroptical spectroscopy would become an essential tool if chiral derivatives of this compound were synthesized. Chirality could be introduced, for example, by:

Introducing a chiral center: Replacing one of the N-methyl groups with a different alkyl group and the other with a group that creates a stereocenter.

Creating atropisomers: Introducing bulky substituents that restrict rotation around a single bond, leading to stable, non-interconverting rotational isomers (atropisomers) that are mirror images of each other.

If a chiral derivative were created, CD spectroscopy could be used to:

Confirm Chirality: The presence of a CD signal would confirm that the synthesized molecule is indeed chiral and optically active.

Distinguish Enantiomers: Enantiomers produce CD spectra that are perfect mirror images of each other, with positive bands for one enantiomer appearing as negative bands for the other.

Determine Absolute Configuration: By comparing experimentally measured CD spectra with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of a stereocenter can often be determined. acs.org

Study Conformation: The specific shape and intensity of CD bands are highly sensitive to the molecule's conformation in solution, providing insights that are complementary to the solid-state data from X-ray crystallography. saschirality.org

Furthermore, even achiral sulfonamides can produce an "induced" or "extrinsic" Circular Dichroism signal when they bind to a chiral macromolecule, such as a protein like serum albumin. nih.govoup.com This induced CD is a powerful method for studying drug-protein binding interactions, as the signal provides information about the asymmetric environment the achiral molecule experiences upon binding. nih.govoup.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetics of N,N,4-trimethylpyrimidine-2-sulfonamide. These methods provide a detailed picture of the molecule's stability, geometry, and orbital interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties and optimizing the molecular geometries of organic compounds like N,N,4-trimethylpyrimidine-2-sulfonamide. researchgate.netsamipubco.com The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is commonly employed for such calculations. researchgate.netnih.govmdpi.com

Table 1: Predicted Geometrical Parameters for N,N,4-trimethylpyrimidine-2-sulfonamide using DFT

| Parameter | Predicted Value |

|---|---|

| S-N (sulfonamide) bond length | ~1.65 Å |

| S=O bond lengths | ~1.45 Å |

| C-S (pyrimidine-sulfur) bond length | ~1.78 Å |

| N-C (pyrimidine ring) bond lengths | ~1.33 - 1.38 Å |

| C-N-C (pyrimidine ring) bond angles | ~115° - 125° |

| O-S-O bond angle | ~120° |

Note: These are typical values based on related sulfonamide and pyrimidine (B1678525) structures and would be precisely determined by a specific DFT calculation for the molecule.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for analyzing the electronic properties of molecules. researchgate.netnih.gov These methods are used to perform detailed molecular orbital (MO) analysis, including the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the electronic excitation energy. mdpi.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. For N,N,4-trimethylpyrimidine-2-sulfonamide, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, while the LUMO may be distributed over the sulfonamide group.

Conformational Analysis and Potential Energy Surface Mapping of N,N,4-trimethylpyrimidine-2-sulfonamide

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis of N,N,4-trimethylpyrimidine-2-sulfonamide involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary focus of such an analysis would be the rotation around the C-S and S-N bonds. nih.govmdpi.com

A Potential Energy Surface (PES) map can be generated by systematically varying specific dihedral angles and calculating the corresponding energy at each point. researchgate.netwikipedia.org This map reveals the energy minima corresponding to stable conformers and the energy barriers that separate them. visualizeorgchem.com For sulfonamides, two main conformations are often observed: one where the S-N bond is nearly perpendicular to the plane of the aromatic ring, and another where it is more coplanar. nih.gov The presence of methyl groups on the nitrogen and the pyrimidine ring will introduce steric hindrance that influences the preferred conformation.

Prediction and Validation of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be used to validate theoretical models against experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts (δ). researchgate.net Theoretical ¹H and ¹³C NMR spectra can be generated and compared with experimental results to confirm the molecular structure. nih.govnih.gov

In the context of vibrational spectroscopy, DFT calculations can predict the infrared (IR) and Raman active vibrational frequencies. researchgate.netmdpi.com These calculated frequencies correspond to specific molecular motions, such as stretching and bending of bonds. A comparison with experimental IR and Raman spectra allows for the detailed assignment of the observed bands. mdpi.com

Table 2: Predicted Spectroscopic Data for N,N,4-trimethylpyrimidine-2-sulfonamide

| Spectroscopic Parameter | Predicted Range | Molecular Origin |

|---|---|---|

| ¹H NMR Chemical Shift (δ) | 2.5 - 3.5 ppm | N-CH₃ protons |

| ¹H NMR Chemical Shift (δ) | 2.0 - 2.5 ppm | Pyrimidine-CH₃ protons |

| ¹H NMR Chemical Shift (δ) | 7.0 - 8.5 ppm | Pyrimidine ring protons |

| IR Vibrational Frequency (ν) | 1300 - 1350 cm⁻¹ | Asymmetric SO₂ stretch |

| IR Vibrational Frequency (ν) | 1150 - 1180 cm⁻¹ | Symmetric SO₂ stretch |

| IR Vibrational Frequency (ν) | 900 - 950 cm⁻¹ | S-N stretch |

Note: These are characteristic ranges for the functional groups present and would be refined by specific calculations.

Tautomeric Equilibria and Isomerization Pathways within the Pyrimidine-Sulfonamide System

Tautomerism, the migration of a proton accompanied by a switch of a single bond and adjacent double bond, is a possibility in the pyrimidine-sulfonamide system. nih.govias.ac.in For N,N,4-trimethylpyrimidine-2-sulfonamide, potential tautomerism could involve the pyrimidine ring, for instance, through amino-imino tautomerization if an amino group were present, or keto-enol tautomerism in related structures. nih.govmdpi.com

Computational chemistry can be used to investigate the relative energies of different tautomers. nih.gov By calculating the Gibbs free energy of each potential tautomer, the most stable form in a given environment (gas phase or in a solvent) can be determined. The energy barriers for the isomerization pathways between tautomers can also be calculated to understand the kinetics of their interconversion.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For N,N,4-trimethylpyrimidine-2-sulfonamide, the MEP map would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrimidine ring, highlighting these as sites for electrophilic attack. researchgate.net Regions of positive potential may be found around the hydrogen atoms.

In addition to the MEP map, various reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, can provide quantitative measures of the molecule's reactivity. samipubco.commdpi.comresearchgate.net These descriptors are based on the energies of the HOMO and LUMO and offer a deeper understanding of the molecule's chemical behavior.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Non-Covalent Interaction (NCI) Analysis and Intermolecular Force Studies

Theoretical studies on analogous pyrimidine-containing sulfonamide derivatives have demonstrated the prevalence of several types of non-covalent interactions. uomphysics.net These interactions are fundamental to the stability of the crystal lattice. The primary intermolecular forces anticipated for N,N,4-trimethylpyrimidine-2-sulfonamide include hydrogen bonds and van der Waals forces, with potential for π-system interactions.

A study on a similar pyrimidine sulfonamide derivative highlighted that crystal packing is often stabilized by N–H…O and C–H…O intermolecular hydrogen bonds. uomphysics.net However, in N,N,4-trimethylpyrimidine-2-sulfonamide, the absence of a hydrogen atom on the sulfonamide nitrogen precludes the formation of classical N-H...O hydrogen bonds. Instead, the focus shifts to weaker C-H...O and C-H...N hydrogen bonds, where the methyl groups and the pyrimidine ring act as hydrogen donors, and the sulfonyl oxygens and pyrimidine nitrogens act as acceptors.

Table 1: Predicted Non-Covalent Interactions in N,N,4-trimethylpyrimidine-2-sulfonamide

| Interaction Type | Donor | Acceptor | Predicted Strength |

| C-H...O Hydrogen Bond | Methyl (C-H) | Sulfonyl (O) | Weak to Moderate |

| C-H...N Hydrogen Bond | Methyl (C-H) | Pyrimidine (N) | Weak |

| C-H...π Interaction | Methyl (C-H) | Pyrimidine Ring (π-system) | Weak |

| π-π Stacking | Pyrimidine Ring | Pyrimidine Ring | Possible (depending on packing) |

Advanced Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Advanced molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of N,N,4-trimethylpyrimidine-2-sulfonamide in a condensed phase, providing insights into its conformational flexibility and interactions with solvent molecules. These simulations model the atomic motions of the system over time, governed by a force field that describes the potential energy of the system.

For sulfonamide derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes and to analyze their behavior in a simulated physiological environment. nih.gov A typical MD simulation protocol for a molecule like N,N,4-trimethylpyrimidine-2-sulfonamide would involve placing the molecule in a periodic box filled with a suitable solvent, such as water, and simulating its movement over a timescale of nanoseconds.

The choice of force field is critical for the accuracy of the simulation. For organic molecules like the subject compound, force fields such as CHARMM or AMBER are commonly used. The simulation would first involve an energy minimization step to remove any unfavorable contacts, followed by a gradual heating and equilibration of the system to the desired temperature and pressure. The final production run would then be used to collect data for analysis.

Analysis of the MD trajectory can reveal important information about the molecule's dynamic properties. For instance, the root-mean-square deviation (RMSD) of the molecule's backbone can indicate its conformational stability over time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight flexible regions of the molecule.

Furthermore, MD simulations are invaluable for studying solvation effects. The radial distribution function (RDF) can be calculated to understand the arrangement of solvent molecules around specific atoms or functional groups of N,N,4-trimethylpyrimidine-2-sulfonamide. This can shed light on how the molecule interacts with its environment and can be particularly important for understanding its solubility and transport properties. For instance, the interaction of water molecules with the polar sulfonyl group and the pyrimidine ring can be quantified.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of N,N,4-trimethylpyrimidine-2-sulfonamide

| Parameter | Value/Description |

| Simulation Software | NAMD, GROMACS, or AMBER |

| Force Field | CHARMM36, AMBER, or similar |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~10,000 - 50,000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 50 - 200 nanoseconds |

| Analysis Metrics | RMSD, RMSF, Radial Distribution Functions |

These computational approaches provide a theoretical framework for understanding the molecular properties of N,N,4-trimethylpyrimidine-2-sulfonamide, guiding further experimental studies and applications.

Coordination Chemistry and Metallosupramolecular Architectures

N,N,4-trimethylpyrimidine-2-sulfonamide as a Versatile Ligand System

There is no available research that discusses the use of N,N,4-trimethylpyrimidine-2-sulfonamide as a ligand in coordination chemistry. Its potential versatility, binding capabilities, and role in the formation of metallosupramolecular structures have not been documented.

Synthesis and Characterization of Metal Complexes

No studies have been published detailing the synthesis of metal complexes with N,N,4-trimethylpyrimidine-2-sulfonamide. Consequently, information regarding the selection of transition metal ions for complexation and the specific reaction conditions required for the formation of coordination compounds is unavailable.

Selection of Transition Metal Ions for Complexation

There is no information on which transition metal ions have been successfully complexed with this ligand.

Reaction Conditions for Coordination Compound Formation and Stoichiometric Control

Details on the reaction conditions, such as solvent systems, temperature, reaction time, and methods for stoichiometric control, are not present in the current body of scientific literature.

Ligand Binding Modes and Coordination Geometries of Metal-Pyrimidine-Sulfonamide Complexes

The binding modes of N,N,4-trimethylpyrimidine-2-sulfonamide to metal centers have not been elucidated. There are no crystallographic or spectroscopic data to determine the coordination geometries of any potential metal complexes.

Electronic and Magnetic Properties of Derived Metallosupramolecular Systems

As no metal complexes of N,N,4-trimethylpyrimidine-2-sulfonamide have been synthesized and characterized, there is no data on their electronic or magnetic properties.

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability Constants

No theoretical or computational studies have been performed to model the metal-ligand interactions of N,N,4-trimethylpyrimidine-2-sulfonamide. Furthermore, the stability constants of its metal complexes have not been determined.

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the coordination chemistry, crystal packing, or intermolecular forces of coordination polymers involving the chemical compound N,N,4-trimethylpyrimidine-2-sulfonamide .

The conducted searches for "crystal structure of coordination polymers of N,N,4-trimethylpyrimidine-2-sulfonamide," "intermolecular interactions in N,N,4-trimethylpyrimidine-2-sulfonamide metal complexes," and "synthesis and crystallographic analysis of N,N,4-trimethylpyrimidine-2-sulfonamide coordination polymers" did not yield any relevant results. The scientific literature that was retrieved focused on related but structurally distinct compounds, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, or discussed general principles of coordination polymers without mentioning the specific compound of interest.

Therefore, it is not possible to provide an article section on the "Investigation of Crystal Packing and Intermolecular Forces in Coordination Polymers" for N,N,4-trimethylpyrimidine-2-sulfonamide based on the currently available scientific literature. Further experimental research would be required to elucidate the coordination behavior of this compound and the structural characteristics of any resulting metallosupramolecular architectures.

Materials Science and Supramolecular Self Assembly

Crystal Engineering and Design of Crystalline Frameworks

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For N,N,4-trimethylpyrimidine-2-sulfonamide, the key structural motifs—a pyrimidine (B1678525) ring, a sulfonamide group, and methyl substituents—each play a crucial role in dictating the three-dimensional packing of the molecules in the crystalline state.

The 4-methylpyrimidine ring serves as a versatile building block. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system itself can participate in π-π stacking interactions. The sulfonamide group is a potent director of self-assembly, featuring both hydrogen bond donors (if primary or secondary) and strong hydrogen bond acceptors (the sulfonyl oxygens). In the case of N,N,4-trimethylpyrimidine-2-sulfonamide, the tertiary nature of the sulfonamide (N,N-dimethyl) means it lacks a traditional hydrogen bond donor, which significantly influences the resulting supramolecular architecture. The two sulfonyl oxygen atoms, however, remain powerful hydrogen bond acceptors.

The design of crystalline frameworks with this molecule would therefore rely on harnessing the remaining intermolecular forces. The interplay between weak C-H···O and C-H···N hydrogen bonds, along with π-π stacking of the pyrimidine rings, becomes paramount in the absence of stronger N-H···O or N-H···N interactions. The methyl groups, while primarily considered for their steric influence, can also participate in weaker C-H···π interactions.

Hypothetical crystallographic data for N,N,4-trimethylpyrimidine-2-sulfonamide, based on analysis of similar structures, is presented below to illustrate these principles.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.52 |

| b (Å) | 12.34 |

| c (Å) | 10.11 |

| β (°) | 105.2 |

| V (ų) | 1025.7 |

| Z | 4 |

Role of Hydrogen Bonding Networks in Solid-State Architectures

Hydrogen bonds are among the most significant interactions in directing the self-assembly of molecules in the solid state. While N,N,4-trimethylpyrimidine-2-sulfonamide lacks the classic N-H donor of primary or secondary sulfonamides, it can still form robust networks through weaker C-H···O and C-H···N hydrogen bonds.

The sulfonyl oxygen atoms are strong acceptors and are likely to interact with activated C-H donors, such as the aromatic C-H groups on the pyrimidine ring or even the methyl C-H groups. Similarly, the nitrogen atoms of the pyrimidine ring are effective hydrogen bond acceptors for C-H donors from neighboring molecules. These interactions, though individually weaker than conventional hydrogen bonds, can collectively lead to the formation of stable, one-, two-, or three-dimensional networks. For instance, C-H···O interactions involving the sulfonyl groups could lead to the formation of dimeric motifs or extended chains, which are common in the crystal structures of sulfonamides.

The following table outlines the likely hydrogen bonding interactions that would be observed in the crystal structure of N,N,4-trimethylpyrimidine-2-sulfonamide.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| C(pyrimidine)-H···O(sulfonyl) | 0.95 | 2.45 | 3.30 | 150 |

| C(methyl)-H···N(pyrimidine) | 0.98 | 2.60 | 3.45 | 145 |

| C(methyl)-H···O(sulfonyl) | 0.98 | 2.55 | 3.40 | 148 |

π-π Stacking Interactions and Aromatic Stacking Phenomena in Self-Assembled Systems

Aromatic stacking is a key stabilizing interaction in many self-assembled systems, arising from the electrostatic and dispersive interactions between aromatic rings. The 4-methylpyrimidine ring in N,N,4-trimethylpyrimidine-2-sulfonamide is electron-deficient, which influences the nature of its π-π stacking. These interactions occur when aromatic π systems bind face-to-face with one another. acs.org

| Stacking Parameter | Hypothetical Value |

| Centroid-to-Centroid Distance | 3.8 Å |

| Interplanar Distance | 3.5 Å |

| Slippage Angle | 20° |

Applications in Self-Assembled Monolayers (SAMs) and Thin Films

Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of a SAM requires a head group that can bind to the substrate, a spacer (or backbone), and a terminal functional group that defines the surface properties. While N,N,4-trimethylpyrimidine-2-sulfonamide itself may not be a primary SAM-forming molecule, its constituent moieties can be incorporated into molecules designed for this purpose.

For instance, a thiol or disulfide group could be appended to the pyrimidine ring to facilitate assembly on a gold surface. The pyrimidine and sulfonamide groups would then constitute the backbone and terminal functionality of the monolayer. Pyrimidine-terminated SAMs have been explored for their ability to modify the work function of surfaces due to the dipole moment of the pyrimidine ring. researchgate.net The N,N-dimethylsulfonamide group, being polar, would also impart specific wetting and interfacial properties to the surface. The controlled orientation of these molecules in a SAM could create surfaces with tailored electronic properties, hydrophobicity, and chemical reactivity. Aniline-terminated SAMs have been successfully functionalized to create monolayers with sulfamide moieties. beilstein-journals.org

Design of Functional Materials (e.g., Optical Materials, Sensing Platforms, Heterogeneous Catalysts)

The unique electronic and structural features of N,N,4-trimethylpyrimidine-2-sulfonamide suggest its potential utility in the design of various functional materials.

Optical Materials : Pyrimidine derivatives are known to be components of nonlinear optical (NLO) materials due to their π-deficient aromatic system, which can be part of a larger conjugated "push-pull" molecular structure. rsc.orgnih.gov The electron-withdrawing nature of the pyrimidine and sulfonamide groups could be harnessed in the design of chromophores with significant hyperpolarizability, making them candidates for applications in optical data processing and telecommunications. nih.gov

Sensing Platforms : The sulfonamide group is a known recognition motif for certain biological molecules and ions. Surfaces functionalized with sulfonamide derivatives can be used as sensing platforms. nih.gov For example, a sensor for sulfonamide antibiotics could be developed based on competitive binding assays where N,N,4-trimethylpyrimidine-2-sulfonamide or a derivative is immobilized on a surface. acs.org The pyrimidine nitrogen atoms also offer potential coordination sites for metal ions, which could be exploited in the design of chemosensors.

Heterogeneous Catalysts : In coordination chemistry, pyrimidine-containing ligands are used to construct metal-organic frameworks (MOFs) and other coordination polymers. acs.org These materials can serve as heterogeneous catalysts. The nitrogen atoms of the pyrimidine ring in N,N,4-trimethylpyrimidine-2-sulfonamide could coordinate to metal centers, creating a framework with accessible catalytic sites. Similarly, sulfonates have been used to create robust MOFs for applications in catalysis. acs.org By incorporating this molecule into a porous framework, it could be possible to design catalysts for specific organic transformations.

Future Research Trajectories and Emerging Perspectives

Development of Novel Cascade and Multicomponent Reactions for Pyrimidine-2-sulfonamide (B129813) Derivatives

The efficient construction of complex molecular frameworks from simple, readily available starting materials is a central goal of modern organic synthesis. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, and cascade reactions, which involve a sequence of intramolecular transformations, offer significant advantages in terms of atom economy, step economy, and operational simplicity.

Future research will likely focus on developing novel MCRs to assemble highly substituted pyrimidine-2-sulfonamide derivatives. An emerging strategy involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and multiple alcohol molecules. acs.orgmdpi.com This method proceeds through a series of condensation and dehydrogenation steps to create selective C-C and C-N bonds, offering a sustainable route to unsymmetrically decorated pyrimidines. acs.org Another approach utilizes a one-pot, four-component reaction for synthesizing pyridines with a sulfonamide moiety, which could be adapted for pyrimidine (B1678525) synthesis. rsc.org The development of such protocols for N,N,4-trimethylpyrimidine-2-sulfonamide analogues would enable the rapid generation of diverse chemical libraries for screening purposes. For instance, a hypothetical MCR could involve the condensation of a sulfonamide-bearing amidine, a β-dicarbonyl compound, and an aldehyde to directly access complex pyrimidine sulfonamides.

Similarly, the design of new cascade reactions presents a powerful avenue for innovation. A palladium-catalyzed cascade reaction involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition has been successfully employed for the synthesis of pyrido[2,3-d]pyrimidines. rsc.org Adapting this strategy could allow for the construction of fused pyrimidine-2-sulfonamide ring systems, which are of significant interest in medicinal chemistry. Research into cascade reactions starting from bromo-substituted azolopyrimidines has also shown potential for creating unusual heterocyclic structures. researchgate.net

The table below summarizes potential multicomponent strategies for pyrimidine synthesis that could be adapted for sulfonamide derivatives.

| Reaction Type | Key Reactants | Catalyst/Conditions | Potential Advantages |

| Iridium-Catalyzed [3+1+1+1] Synthesis | Amidine, Alcohols | PN5P-Ir-pincer complexes | High regioselectivity, sustainable, use of biomass-accessible alcohols. acs.orgmdpi.com |

| One-Pot Pyridine (B92270) Synthesis | Aryl aldehyde, Malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, Ammonium acetate | Ionic liquid catalyst, solvent-free | High yields, short reaction times. rsc.org |

| Doebner Reaction | Pyruvic acid, Aniline derivative, Benzaldehyde derivative | N/A | Access to complex quinoline-4-carboxylic acids, adaptable for pyrimidine synthesis. mdpi.com |

| Biginelli/Biginelli-like Reaction | β-dicarbonyl compound, Aldehyde, Urea/Thiourea/Amidine | Acid or base catalysis | Direct synthesis of dihydropyrimidinones and related heterocycles. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of reaction mechanisms and kinetics is paramount for optimizing synthetic protocols and ensuring process safety and scalability. Traditional offline analytical methods (e.g., TLC, GC-MS, HPLC) provide snapshots of a reaction but often miss transient intermediates and rapid kinetic events. Advanced spectroscopic techniques offer the capability for real-time, in situ monitoring of chemical transformations.

Future work in the synthesis of N,N,4-trimethylpyrimidine-2-sulfonamide and its analogues should incorporate these advanced methods. Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Process NMR (Nuclear Magnetic Resonance) can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. This allows for the precise determination of reaction endpoints, the identification of key intermediates, and the elucidation of complex kinetic profiles. For example, monitoring the characteristic vibrational frequencies of the sulfonyl group (S=O stretches) and the pyrimidine ring can provide direct insight into the progress of a sulfonylation or cyclization reaction.

These kinetic studies are crucial for understanding the influence of various parameters—such as catalyst loading, temperature, and reactant concentration—on reaction rate and selectivity. The data obtained from these in situ studies can be used to build robust kinetic models, facilitating process optimization and scale-up for the industrial production of pyrimidine-2-sulfonamide derivatives.

Application of Machine Learning and Artificial Intelligence in Pyrimidine-Sulfonamide Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions far more efficiently than traditional methods. mdpi.com For the N,N,4-trimethylpyrimidine-2-sulfonamide scaffold, AI and ML offer powerful new approaches for rational design and property prediction.

ML models can be trained on existing data for pyrimidine and sulfonamide compounds to predict a wide range of properties for novel, virtual derivatives of N,N,4-trimethylpyrimidine-2-sulfonamide. researchgate.netsapiosciences.com These properties include biological activity against specific targets, ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and potential toxicity. mdpi.commdpi.com By screening virtual libraries of compounds, researchers can prioritize the synthesis of candidates with the highest probability of success, significantly reducing the time and cost associated with drug discovery. nih.govlanl.gov For instance, a study on pyrimidine corrosion inhibitors successfully used ML algorithms to develop predictive models based on molecular descriptors. researchgate.net

The table below outlines potential applications of AI/ML in this research area.

| AI/ML Application | Description | Potential Impact |

| Property Prediction | Using models (e.g., Random Forest, Support Vector Machines) to predict biological activity, solubility, toxicity, etc. | Prioritization of synthetic targets, reduction in experimental costs. researchgate.netsapiosciences.com |

| De Novo Design | Employing generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties. | Discovery of novel chemical matter with optimized characteristics. stanford.edu |

| Retrosynthesis Prediction | AI algorithms that suggest synthetic routes for target molecules. | Acceleration of synthesis planning and execution. |

| Mechanism Elucidation | Analyzing large datasets from high-throughput experiments to identify structure-activity relationships (SAR). | Deeper understanding of how molecular structure influences biological function. nih.gov |

Exploration of N,N,4-trimethylpyrimidine-2-sulfonamide in Organocatalysis and Asymmetric Synthesis

The development of new catalysts for asymmetric synthesis—reactions that produce a chiral product with a preference for one enantiomer—is a major focus of contemporary chemistry. While transition metal catalysts have been dominant, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative.

The N,N,4-trimethylpyrimidine-2-sulfonamide structure contains several features that suggest its potential as a scaffold for novel organocatalysts. The pyrimidine ring contains basic nitrogen atoms that can act as Lewis bases or hydrogen bond acceptors. The sulfonamide group is a well-known hydrogen bond donor and can participate in directing substrate binding. Future research could explore the synthesis of chiral derivatives of N,N,4-trimethylpyrimidine-2-sulfonamide and evaluate their efficacy as catalysts in asymmetric transformations. For example, attaching a chiral auxiliary to the pyrimidine ring or the sulfonamide nitrogen could create a chiral environment capable of inducing enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions.

Furthermore, pyrimidine derivatives have been utilized in rhodium-catalyzed asymmetric allylation reactions to produce chiral acyclic nucleosides with high enantioselectivity. nih.gov Research has also been conducted on absolute asymmetric catalysis using pyrimidine aldehydes. researchgate.net These precedents suggest that the pyrimidine core within N,N,4-trimethylpyrimidine-2-sulfonamide could be a valuable component in the design of new ligands for asymmetric metal catalysis or as a standalone organocatalyst.

Integration into Complex Chemical Systems for Non-Traditional Chemical Transformations

Beyond its potential use as a standalone therapeutic agent or catalyst, N,N,4-trimethylpyrimidine-2-sulfonamide can be envisioned as a functional building block within larger, more complex chemical systems. Its integration into supramolecular assemblies, polymers, or molecular machines could lead to novel materials and functions.

The hydrogen bonding capabilities of the sulfonamide group and the nitrogen atoms of the pyrimidine ring make this molecule an excellent candidate for directing supramolecular self-assembly. By designing derivatives with complementary functional groups, it may be possible to construct well-defined nanostructures such as gels, liquid crystals, or molecular cages. These organized systems could find applications in areas such as targeted drug delivery or advanced materials.

Another exciting frontier is the use of such molecules in systems chemistry, where networks of interacting molecules give rise to emergent properties. For example, a pyrimidine-2-sulfonamide derivative could be designed to act as a switchable catalyst, where its activity is turned "on" or "off" by an external stimulus (e.g., light, pH change, or the binding of a specific ion). This could be achieved by incorporating a photoresponsive or ion-binding moiety into the molecule. Such systems are at the forefront of chemical innovation and could lead to the development of "smart" materials and reaction networks that mimic the complexity of biological systems.

Q & A

Q. What are the standard synthetic routes for N,N,4-trimethylpyrimidine-2-sulfonamide?

The compound can be synthesized via condensation reactions involving sulfonyl chlorides and pyrimidine derivatives. For example, reacting 4-nitrobenzenesulfonyl guanidine with ethyl acetoacetate under reflux conditions yields pyrimidinyl sulfonamides, with subsequent methylation steps introducing the N,N,4-trimethyl groups. Solvents like acetonitrile and bases such as 3-picoline or 3,5-lutidine are critical for improving reaction efficiency and yield .

Q. What techniques are recommended for structural characterization of this compound?

X-ray crystallography is a gold standard for confirming molecular geometry, as demonstrated in studies of related pyrimidine sulfonamides. Spectroscopic methods (e.g., H/C NMR, IR) and mass spectrometry are essential for verifying functional groups and molecular weight. Thermal analysis (TGA/DSC) can assess stability under varying conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Catalytic amounts of N-arylsulfilimine (1–6 mol%) combined with 3-picoline or 3,5-lutidine as a base significantly enhance coupling efficiency between sulfonyl chlorides and pyrimidine amines. Solvent choice (e.g., acetonitrile over DMSO) and stoichiometric ratios (slight excess of sulfonyl chloride) are key variables. Reaction temperatures between -20°C and 100°C, depending on the step, help minimize side products .

Q. How can discrepancies in reported synthesis yields be resolved?

Yield variations often arise from differences in purification methods (e.g., column chromatography vs. crystallization) or solvent/base combinations. Systematic optimization using design-of-experiments (DoE) approaches, such as varying catalyst loading or reaction time, can identify robust conditions. Reproducibility requires strict control of raw material purity, particularly sulfonyl chloride stability .

Q. What methodological considerations apply to using this compound as a PET tracer precursor?

Radiolabeling with F requires semiautomated modules for handling short-lived isotopes. Key steps include drying F-fluoride on QMA cartridges, optimizing labeling efficiency via temperature-controlled reactions, and purification using HPLC. Radiochemical yields (~58%) depend on minimizing side reactions through inert atmospheres and rapid processing .

Q. How does the bioactivity of N,N,4-trimethylpyrimidine-2-sulfonamide compare to other sulfonamides?

Comparative studies with sulfamerazine or sulfamethazine reveal structural determinants of activity. The N,N,4-trimethyl groups may enhance lipophilicity, affecting membrane permeability. Computational docking and in vitro assays (e.g., enzyme inhibition) are used to evaluate interactions with targets like cholinesterases or bacterial dihydropteroate synthase .

Methodological Notes

- Synthesis Optimization : Prioritize catalyst screening (e.g., N-arylsulfilimine derivatives) and solvent/base systems to reduce reaction times .

- Analytical Validation : Cross-validate structural data with multiple techniques (e.g., XRD + NMR) to address crystallographic disorder or dynamic effects .

- Safety Protocols : Handle fluorinated intermediates (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) in fume hoods and dispose of waste via certified contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.